Diltiazem hydrochloride
Overview
Description
Diltiazem hydrochloride is a calcium ion cellular influx inhibitor, also known as a slow channel blocker or calcium antagonist . It is used in many clinical scenarios as an antihypertensive, anti-arrhythmic, and anti-anginal . It is used to treat conditions such as hypertension, chronic stable angina, atrial fibrillation, atrial flutter , and it also has numerous off-label indications for migraine prophylaxis, anal fissures, and pulmonary hypertension .
Molecular Structure Analysis
The molecular formula of Diltiazem hydrochloride is C22H26N2O4S . It is a white to off-white crystalline powder with a bitter taste . It is soluble in water, methanol, and chloroform .Chemical Reactions Analysis
Analytical determination of Diltiazem hydrochloride has been carried out using UV spectrophotometry and high-performance liquid chromatography (HPLC) techniques . A novel stability-indicating method for known and unknown impurities profiling for Diltiazem hydrochloride tablets was developed and validated .Physical And Chemical Properties Analysis
Diltiazem hydrochloride is a calcium channel-blocking agent, nondihydropyridine derivative . Due to the poor aqueous solubility of the drug, its hydrochloride salt has been marketed . The maximum 40-fold decrease of the aqueous solubility is achieved for Diltiazem acetylsalicylate hydrate in comparison with the solubility of Diltiazem hydrochloride .Scientific Research Applications
Treatment of Chronic Anal Fissures : A study by Ivanova et al. (2019) examined the use of diltiazem hydrochloride-loaded microsponges in rectal gels as a treatment for chronic anal fissures. The study found that these gels could provide prolonged release up to 24 hours and showed higher drug retention on mucosal tissue, suggesting their potential in overcoming limitations of conventional therapy (Ivanova et al., 2019).
Formulation in Oro-dispersible Dosage Forms : Jagdale et al. (2011) explored the formulation of diltiazem hydrochloride into an oro-dispersible dosage form. This was aimed at providing fast relief with higher bioavailability by masking the bitter taste of the drug. The study involved various methods like kneading and freeze-drying to achieve taste masking (Jagdale et al., 2011).
Crystal Engineering for Extended Release : Stepanovs et al. (2016) utilized crystal engineering to produce diltiazem forms with lower water solubility for extended-release formulations. This study highlighted the creation of molecular salts of diltiazem with different acids, achieving a substantial decrease in aqueous solubility compared to diltiazem hydrochloride (Stepanovs et al., 2016).
Controlled Drug Release Systems : Diniz et al. (2021) investigated how engineered multicomponent ionic crystals of diltiazem with dicarboxylic acids could minimize biopharmaceutical attributes like high solubility and prompt dissolution. They found that these forms led to significantly lower solubility and intrinsic dissolution rate, demonstrating potential for novel modified-release pharmaceutical formulations of diltiazem (Diniz et al., 2021).
In Situ Forming Drug Delivery Systems : Kranz and Bodmeier (2007) focused on the in vitro drug release from different in situ forming biodegradable drug delivery systems containing diltiazem hydrochloride. This study aimed at creating systems that could control drug release and reduce burst effects, offering an alternative to existing microencapsulation methods (Kranz & Bodmeier, 2007).
Safety And Hazards
Diltiazem hydrochloride may cause serious eye irritation, damage to organs (cardiovascular system), an allergic skin reaction, and is suspected of damaging fertility or the unborn child . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
Diltiazem hydrochloride is used to treat high blood pressure, angina, and certain heart arrhythmias . It may also be used in hyperthyroidism if beta blockers cannot be used . The drug product is considered safe when the levels of impurities (known and unknown) are below the maximum permeability limits during the shelf-life study according to ICH guidelines .
properties
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-BHDTVMLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38411-61-9 | |
Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8040147 | |
Record name | Diltiazem hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diltiazem hydrochloride | |
CAS RN |
33286-22-5, 38411-61-9 | |
Record name | Diltiazem hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diltiazem hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILTIAZEM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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